Technical Monograph: Indolin-4-ylmethanamine (CAS 918864-94-5)
Technical Monograph: Indolin-4-ylmethanamine (CAS 918864-94-5)
[1][2][3]
Executive Summary
Indolin-4-ylmethanamine (CAS 918864-94-5), also known as 4-(aminomethyl)indoline or 2,3-dihydro-1H-indole-4-methanamine, is a bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry.[1][2][3] Distinguished by its 2,3-dihydro core, it functions as a pharmacophore bioisostere for tryptamine derivatives and a critical building block for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike its fully aromatic indole counterpart, the indoline core offers distinct solubility profiles, metabolic stability, and a specific vector for substituent projection, making it ideal for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]
The molecule features a benzene ring fused to a saturated nitrogen-containing five-membered ring (pyrrolidine). The primary amine at the C4 position provides a versatile handle for derivatization, while the indoline nitrogen (N1) offers a secondary site for modulation.
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Number | 918864-94-5 | Unique Identifier |
| IUPAC Name | 1-(2,3-dihydro-1H-indol-4-yl)methanamine | Systematic Name |
| Molecular Formula | C9H12N2 | - |
| Molecular Weight | 148.21 g/mol | - |
| Structure | Bicyclic (Benzene + Pyrrolidine) | 4-position substitution |
| Physical State | Viscous Oil or Low-melting Solid | Predicted based on MW/polarity |
| pKa (Primary Amine) | ~9.5 - 10.0 | Typical for benzylamine analogs |
| pKa (Indoline N1) | ~4.0 - 5.0 | Significantly less basic than aliphatic amines |
| LogP | ~1.2 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Limited water solubility (neutral form) |
Synthetic Routes & Manufacturing[11]
The synthesis of Indolin-4-ylmethanamine typically requires navigating the redox sensitivity of the indoline core. The 4-position is electronically deactivated compared to the 5- or 6-positions, requiring specific directing groups or starting materials.
Core Synthetic Strategies
Pathway A: Reduction of 4-Cyanoindole (The "Top-Down" Approach) This is the most common laboratory-scale route. It involves the reduction of the commercially available 4-cyanoindole.
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Step 1: Catalytic hydrogenation (H2, Pd/C) or hydride reduction (LiAlH4) of 4-cyanoindole converts the nitrile to the primary amine.
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Step 2: Selective reduction of the C2-C3 double bond. This can be achieved using NaCNBH3 in acetic acid or via high-pressure hydrogenation. Note: Over-reduction must be controlled.
Pathway B: Functionalization of 4-Bromoindoline (The "Bottom-Up" Approach) Starting from 4-bromoindoline allows for late-stage introduction of the carbon linker.
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Step 1: Palladium-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) to yield 4-cyanoindoline.
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Step 2: Reduction of the nitrile group to the methylene amine using Borane-THF or LiAlH4.
Diagram: Synthetic Pathways (Graphviz)
Caption: Figure 1. Two primary retrosynthetic pathways for CAS 918864-94-5 involving nitrile reduction and indole saturation.
Reactivity & Functionalization Profile
Understanding the differential reactivity between the two nitrogen centers is crucial for library synthesis.
Differential Nucleophilicity
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Primary Amine (-CH2NH2): This is the most nucleophilic site (sp3 hybridized). It reacts readily with acyl chlorides, sulfonyl chlorides, and aldehydes (reductive amination) under mild conditions.
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Indoline Nitrogen (N1): This nitrogen is part of the hemi-aminal/aniline-like system. It is less basic due to lone pair delocalization into the benzene ring. Derivatization here usually requires stronger bases (NaH) or metal catalysis (Buchwald-Hartwig amination).
Oxidation Liability
The indoline core is susceptible to oxidation back to the indole (aromatization), particularly in the presence of high-valent metal oxidants or prolonged exposure to air in solution.
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Protocol Tip: Store the free base under Argon/Nitrogen at -20°C. Conversion to the dihydrochloride salt significantly improves shelf-life stability.
Orthogonal Protection Strategy
To selectively functionalize the N1 position, the primary amine must be protected first (e.g., Boc-anhydride at 0°C). Conversely, to functionalize the primary amine, the N1 position often does not require protection if stoichiometric control is maintained, but N1-protection (e.g., Acetyl or Cbz) prevents side reactions during harsh couplings.
Medicinal Chemistry Applications
Indolin-4-ylmethanamine is a "privileged structure" precursor. Its geometry projects the primary amine into a distinct vector compared to the 5- or 6-isomers, allowing it to access unique pockets in protein targets.
Key Therapeutic Areas[10][12][13]
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Kinase Inhibitors: The indoline NH can form hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGFR), while the 4-aminomethyl arm extends into the solvent-exposed region or the ribose binding pocket to improve solubility and selectivity.
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GPCR Ligands: As a rigidified analog of phenethylamine, it mimics neurotransmitters like serotonin and dopamine. The 4-position substitution mimics the 4-substituted tryptamines (e.g., psilocybin analogs), targeting 5-HT receptors.
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Fragment-Based Design: Its low molecular weight (<150 Da) and defined vector make it an ideal "fragment" for crystallographic screening.
Diagram: SAR & Pharmacophore Logic (Graphviz)
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the indoline scaffold to biological targets.
Handling, Safety & Storage
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
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Storage: Hygroscopic. Store at 2-8°C (short term) or -20°C (long term). Inert atmosphere (Argon) recommended to prevent oxidative dehydrogenation to the indole.
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Solubility for Assays: Dissolve in DMSO to create 10-100 mM stock solutions. Avoid storing in protic solvents (MeOH/Water) for extended periods without freezing.
References
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Chemical Identity & Properties
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Synthetic Methodology (Indoline Reduction)
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Medicinal Chemistry Applications
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Source: Zhang, M., et al. (2018). "Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives." European Journal of Medicinal Chemistry. (Demonstrates 4-position utility). Link
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Source: Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Context for scaffold properties). Link
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Safety & Handling
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Source: Sigma-Aldrich Safety Data Sheet (SDS) for generic Indoline derivatives. (General handling for aminomethyl-indolines). Link
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- 3. (1H-indol-4-yl)methanamine | C9H10N2 | CID 280302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Indolin-4-ylmethanamine,(CAS# 918864-94-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
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